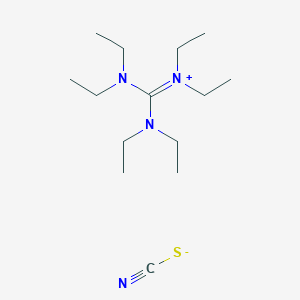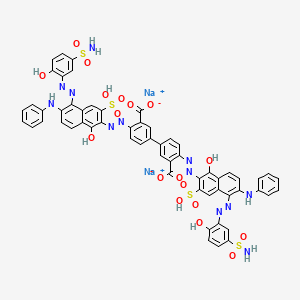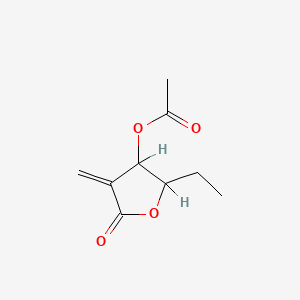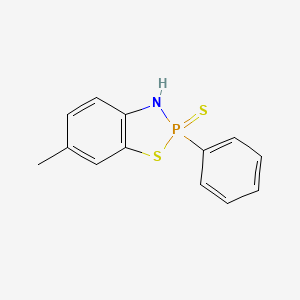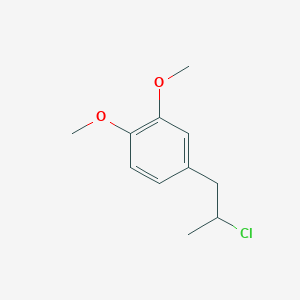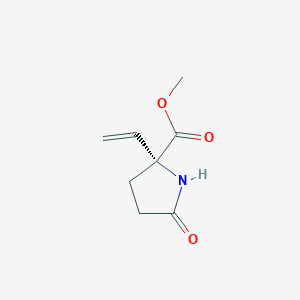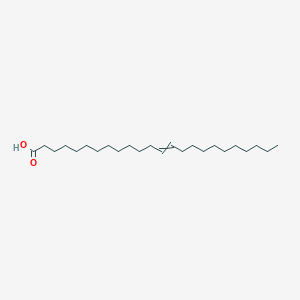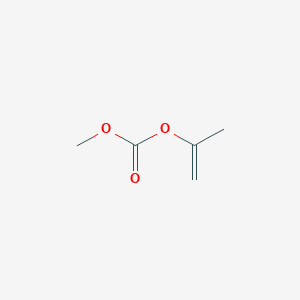
Methyl prop-1-en-2-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl prop-1-en-2-yl carbonate is an organic compound with the molecular formula C5H8O3 It is a carbonate ester derived from the reaction of methanol and prop-1-en-2-yl carbonate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl prop-1-en-2-yl carbonate can be synthesized through the reaction of methanol with prop-1-en-2-yl carbonate under acidic or basic conditions. The reaction typically involves the use of a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and precise control of temperature and pressure are crucial to ensure the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl prop-1-en-2-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and alcohols.
Reduction: Reduction reactions can convert the carbonate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include alcohols, ethers, and other carbonate derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl prop-1-en-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates.
Industry: this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which methyl prop-1-en-2-yl carbonate exerts its effects involves the interaction of its carbonate group with various molecular targets. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can then participate in further chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in organic synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl prop-1-en-2-yl carbonate
- Propyl prop-1-en-2-yl carbonate
- Butyl prop-1-en-2-yl carbonate
Uniqueness
Methyl prop-1-en-2-yl carbonate is unique due to its specific reactivity and the ease with which it can be synthesized. Its small molecular size and the presence of the carbonate group make it a versatile intermediate in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application potential.
Propriétés
Numéro CAS |
70867-35-5 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
methyl prop-1-en-2-yl carbonate |
InChI |
InChI=1S/C5H8O3/c1-4(2)8-5(6)7-3/h1H2,2-3H3 |
Clé InChI |
SFIYEZRUWWEQPM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


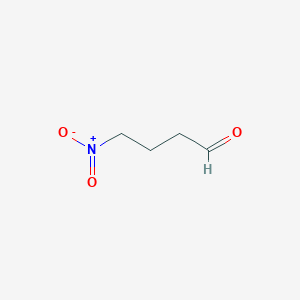
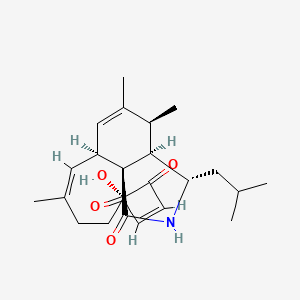
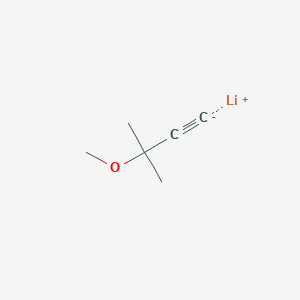
![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)
